Cas no 695174-28-8 (4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide)

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-(4-ethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide
- 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- 695174-28-8
- AP-124/42260186
- F1757-0175
- HMS1693E05
- Z274555162
- AKOS000604660
-
- インチ: 1S/C14H23N3O2S/c1-4-13-5-7-14(8-6-13)16-9-11-17(12-10-16)20(18,19)15(2)3/h5-8H,4,9-12H2,1-3H3
- InChIKey: LQUMRHLQTJWYSC-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(N(C)C)N1CCN(CC1)C1C=CC(=CC=1)CC
計算された属性
- せいみつぶんしりょう: 297.15109816g/mol
- どういたいしつりょう: 297.15109816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 52.2Ų
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1757-0175-2μmol |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-1mg |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-20μmol |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-25mg |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-5μmol |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-4mg |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-20mg |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-10mg |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-40mg |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1757-0175-10μmol |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
695174-28-8 | 90%+ | 10μmol |
$69.0 | 2023-07-28 |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamideに関する追加情報
4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 695174-28-8, commonly referred to as 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in drug design and material science applications. The structure of this molecule is characterized by a piperazine ring, a sulfonamide group, and an ethylphenyl substituent, making it a unique compound with distinct chemical and biological properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide through various methodologies, including nucleophilic substitution and coupling reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material synthesis. The piperazine ring, a six-membered heterocyclic structure, plays a crucial role in the molecule's stability and reactivity, making it an attractive scaffold for further functionalization.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that maintain similar physical and chemical properties but differ in their biological activity profiles. This property has been leveraged in recent studies to design novel drugs targeting various therapeutic areas, such as inflammation, cancer, and neurodegenerative diseases. For instance, researchers have explored the use of 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide as a lead compound for developing inhibitors of specific enzymes involved in disease pathways.
In addition to its medicinal applications, this compound has shown promise in materials science. Its unique combination of hydrophobic and hydrophilic groups makes it an ideal candidate for designing amphiphilic materials, which are essential in drug delivery systems and nanotechnology. Recent studies have demonstrated that 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide can self-assemble into nanofibers or vesicles under specific conditions, highlighting its potential as a building block for advanced materials.
The pharmacokinetic properties of 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide have also been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that the compound exhibits moderate solubility and permeability, which are critical factors for oral bioavailability. Furthermore, its metabolic stability has been assessed using in vitro assays, revealing that it undergoes limited phase I metabolism, which may reduce the risk of toxicity.
Another area of active research is the exploration of this compound's interactions with biological macromolecules such as proteins and nucleic acids. Computational modeling techniques have been employed to predict binding affinities and molecular docking modes, providing valuable insights into its potential therapeutic targets. For example, molecular dynamics simulations have shown that 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide can bind to specific pockets on protein surfaces with high specificity.
From an environmental perspective, the biodegradability and eco-toxicity of 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide have been evaluated to ensure its safe use in industrial applications. Studies indicate that the compound undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. Additionally, ecotoxicological assessments suggest that it poses low risk to aquatic organisms when used within recommended limits.
In conclusion, 4-(4-Ethylphenyl)-N,N-Dimethylpiperazine-1-Sulfonamide (CAS No. 695174-28-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for both academic research and industrial innovation. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.
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